Aripiprazole N,N-Dioxide

Description

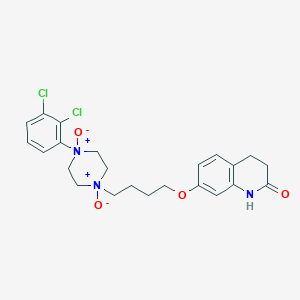

Structure

2D Structure

Properties

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMBGUILKWQHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436809 | |

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-13-1 | |

| Record name | Aripiprazole N,N-Dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Aripiprazole N,N-Dioxide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole (B633), an atypical antipsychotic, undergoes extensive metabolism, leading to various derivatives. Among these is Aripiprazole N,N-dioxide, a metabolite formed through the oxidation of the piperazine (B1678402) nitrogen atoms. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, characterization data, and relevant biological context. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding this specific metabolite.

Introduction

Aripiprazole is a widely prescribed second-generation antipsychotic used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its mechanism of action is primarily attributed to its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[2] The in vivo biotransformation of aripiprazole is complex, involving dehydrogenation, hydroxylation, and N-dealkylation, primarily mediated by CYP3A4 and CYP2D6 enzymes.[3] One of the metabolic pathways involves the oxidation of the nitrogen atoms in the piperazine moiety, leading to the formation of N-oxide metabolites, including this compound.[4] The synthesis and characterization of this compound were first described by Satyanarayana et al. in 2005.[5]

Discovery and Characterization

This compound is identified as a metabolite of aripiprazole, formed by the oxidation of both nitrogen atoms of the piperazine ring.[5]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 7-{4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one | N/A |

| Molecular Formula | C23H27Cl2N3O4 | [4] |

| Molecular Weight | 480.38 g/mol | [4] |

| CAS Number | 573691-13-1 | [5] |

Spectroscopic Data

The characterization of this compound relies on various spectroscopic techniques. While a complete dataset from a single source is not publicly available, the key expected and reported spectral features are summarized in Table 2.

| Technique | Data | Reference |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 480 | [4] |

| Infrared (IR) Spectroscopy | NH stretching: 3428 cm-1, C=O stretching: 1663 cm-1, C-Cl stretching: 1171 cm-1 | [4] |

| 1H Nuclear Magnetic Resonance (NMR) | Expected shifts for aromatic, aliphatic, and piperazine protons. Specific data for the N,N-dioxide is not readily available in the public domain. | N/A |

| 13C Nuclear Magnetic Resonance (NMR) | Expected shifts for aromatic, aliphatic, and piperazine carbons. Specific data for the N,N-dioxide is not readily available in the public domain. | N/A |

Synthesis of this compound

The synthesis of this compound is achieved through the direct oxidation of aripiprazole.

Synthetic Scheme

The overall synthetic transformation is depicted in the workflow below.

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on the procedure described by Satyanarayana et al. and general principles of N-oxidation of piperazines.[4]

Materials:

-

Aripiprazole

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Aripiprazole (1 equivalent) in dichloromethane (DCM).

-

Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to afford pure this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the pharmacological activity, receptor binding profile, or direct involvement in signaling pathways of this compound. As a metabolite, its primary relevance is in the context of the overall pharmacokinetics and metabolism of the parent drug, aripiprazole.

The metabolism of aripiprazole is a complex process, and understanding the profile of all its metabolites is crucial for a complete picture of its in vivo behavior. The general metabolic pathways of aripiprazole are outlined below.

Caption: Major metabolic pathways of Aripiprazole.

Further research is required to elucidate the specific biological activities of this compound and to determine if it contributes to the overall pharmacological profile or potential side effects of aripiprazole therapy.

Conclusion

This compound is a metabolite of aripiprazole, the synthesis of which has been established through the oxidation of the parent compound. This guide provides a foundational understanding of its discovery, chemical properties, and a detailed synthetic protocol. While its specific pharmacological role remains to be fully elucidated, the study of such metabolites is essential for a comprehensive understanding of the disposition and potential effects of aripiprazole in vivo. Further investigation into the biological activity of this compound is warranted to complete our knowledge of aripiprazole's metabolic profile.

References

- 1. Aripiprazole | C23H27Cl2N3O2 | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aripiprazole - Wikipedia [en.wikipedia.org]

- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Aripiprazole N,N-Dioxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Aripiprazole (B633) N,N-Dioxide, a significant metabolite of the atypical antipsychotic drug Aripiprazole.

Chemical Structure and Properties

Aripiprazole N,N-Dioxide is a metabolite of Aripiprazole formed through the oxidation of the two nitrogen atoms in the piperazine (B1678402) ring.[1] Its chemical structure is formally named 7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C23H27Cl2N3O4 | [1] |

| Molecular Weight | 480.38 g/mol | [2] |

| CAS Number | 573691-13-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 183-185 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| pKa (Predicted) | 14.41 ± 0.20 | [4] |

Synthesis

The synthesis of this compound is described in the literature, primarily involving the oxidation of Aripiprazole.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the general principles of N-oxidation of tertiary amines, as suggested by the work of Satyanarayana et al. (2005).[5]

-

Materials: Aripiprazole, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Sodium bicarbonate solution.

-

Procedure:

-

Dissolve Aripiprazole in a suitable organic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of an oxidizing agent, such as m-Chloroperoxybenzoic acid (m-CPBA), dropwise to the cooled Aripiprazole solution. More than two equivalents of the oxidizing agent are required to form the di-N-oxide.

-

Stir the reaction mixture at a low temperature for several hours and then allow it to warm to room temperature.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the resulting crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

-

Metabolism and Pharmacokinetics

Aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The formation of this compound occurs through the oxidation of the piperazine nitrogen atoms.

Metabolic Pathway of Aripiprazole to this compound:

Caption: Metabolic conversion of Aripiprazole to this compound.

Analytical Methods

The quantification of Aripiprazole and its metabolites, including the N,N-Dioxide, in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

This protocol provides a general framework for the analysis of this compound in human plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add an internal standard solution.

-

Add a protein precipitating agent, such as acetonitrile (B52724) or methanol, and vortex thoroughly.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard would need to be optimized.

-

Analytical Workflow:

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

Spectral Data

Expected Spectral Properties:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the dichlorophenyl and quinolinone rings, as well as aliphatic protons of the butoxy chain and the piperazine ring. The protons adjacent to the N-oxide groups are expected to be deshielded compared to Aripiprazole. |

| ¹³C NMR | Resonances for the aromatic, carbonyl, and aliphatic carbons. The carbons attached to the N-oxide nitrogens would show a downfield shift. |

| FTIR | Characteristic absorption bands for N-H stretching (from the quinolinone amide), C=O stretching (amide), aromatic C-H and C=C stretching, and N-O stretching. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be observed. Fragmentation would likely involve the cleavage of the butoxy side chain and the piperazine ring. |

This technical guide provides a foundational understanding of this compound. Further in-depth research and experimental validation are recommended for specific applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 573691-13-1 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

Aripiprazole N,N-Dioxide: A Comprehensive Technical Guide

CAS Number: 573691-13-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aripiprazole (B633) N,N-Dioxide is a metabolite of the atypical antipsychotic drug aripiprazole.[1][2] This document provides a comprehensive technical overview of Aripiprazole N,N-Dioxide, consolidating available data on its physicochemical properties, synthesis, and pharmacology. Due to its status as a metabolite, specific pharmacological data for this compound is limited; therefore, this guide also extensively references the well-characterized pharmacology of the parent compound, aripiprazole, to provide a contextual framework. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured compilation of quantitative data, detailed experimental protocols where available, and visual representations of relevant biological pathways.

Physicochemical Properties

This compound is a solid, soluble in DMSO and methanol.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 573691-13-1 | [1][3][4] |

| Molecular Formula | C₂₃H₂₇Cl₂N₃O₄ | [1][3][4] |

| Formula Weight | 480.38 g/mol | [3][4] |

| Formal Name | 7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [1] |

| Synonyms | Aripiprazole Di-N-Oxide, Aripiprazole Impurity 3 (N,N-Dioxide) | [4] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 183-185°C (decomposes) | [4][5] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage Temperature | Refrigerator | [4] |

Synthesis and Characterization

Synthesis

This compound is formed via the oxidation of aripiprazole.[1][2] A detailed, novel process for the preparation of aripiprazole N-oxides, including the 1,4-di-N-oxide, has been described.[6]

Experimental Protocol: Synthesis of Aripiprazole N-oxides

The synthesis of this compound is detailed in the work by Satyanarayana, B., et al. (2005). While the full text is not publicly available, the abstract indicates the development of a simple and novel process for its preparation. The general principle involves the oxidation of the piperazine (B1678402) nitrogens of aripiprazole. A typical laboratory-scale synthesis would likely involve the following steps:

-

Dissolution: Aripiprazole is dissolved in a suitable organic solvent.

-

Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The stoichiometry of the oxidizing agent would be controlled to favor the formation of the di-N-oxide.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography or recrystallization to yield the pure this compound.

Characterization

Characterization of this compound would involve a suite of analytical techniques to confirm its structure and purity.

Experimental Protocol: Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure, confirming the presence of the N-oxide functionalities through characteristic shifts in the signals of the protons and carbons adjacent to the nitrogen atoms.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the addition of two oxygen atoms to the aripiprazole molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. The N-O stretching vibration would be a key diagnostic peak.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the synthesized compound. A validated HPLC method would be used to determine the percentage purity.

-

Elemental Analysis: Elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, chlorine, and oxygen, which can be compared with the theoretical values for the molecular formula C₂₃H₂₇Cl₂N₃O₄.

Pharmacology and Mechanism of Action (Inferred from Aripiprazole)

Direct pharmacological data for this compound is scarce. As a metabolite, its activity is likely to be considered in the context of the overall pharmacology of aripiprazole. Aripiprazole is an atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors, and an antagonist at serotonin 5-HT₂ₐ receptors.[7][8] This "dopamine-serotonin system stabilizer" activity is thought to underlie its therapeutic efficacy.

Table 2: Receptor Binding Profile of Aripiprazole (Parent Compound)

| Receptor | Affinity (Ki, nM) | Functional Activity | Reference(s) |

| Dopamine D₂ | 0.34 | Partial Agonist | [8] |

| Dopamine D₃ | 0.8 | Partial Agonist | [8] |

| Serotonin 5-HT₁ₐ | 1.7 | Partial Agonist | [8] |

| Serotonin 5-HT₂ₐ | 3.4 | Antagonist/Inverse Agonist | [8] |

| Serotonin 5-HT₂c | 15 | Antagonist | [8] |

| Serotonin 5-HT₇ | 39 | Antagonist | [8] |

| Adrenergic α₁ | 57 | Antagonist | [8] |

| Histamine H₁ | 61 | Antagonist | [8] |

It is important to note that the receptor binding profile and functional activity of this compound have not been explicitly reported. N-oxidation can alter the pharmacological properties of a compound, potentially affecting its affinity for receptors and its intrinsic activity.

Signaling Pathways of Aripiprazole

The clinical effects of aripiprazole are mediated through its interaction with complex intracellular signaling cascades. Understanding these pathways is crucial for comprehending its therapeutic and adverse effects.

Diagram 1: Aripiprazole's Action on Dopamine D₂ Receptor Signaling

References

- 1. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Immunotoxicological Effects of Aripiprazole: In vivo and In vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: In Vitro Formation of Aripiprazole N,N-Dioxide

An in-depth technical guide on the in vitro formation of Aripiprazole (B633) N,N-Dioxide, designed for researchers, scientists, and drug development professionals.

Executive Summary

Aripiprazole is an atypical antipsychotic agent that undergoes extensive metabolism primarily through cytochrome P450 (CYP) pathways, including dehydrogenation, hydroxylation, and N-dealkylation.[1] A less characterized but significant route is the formation of N-oxide metabolites. This document provides a comprehensive technical overview of the in vitro methodologies used to study the formation of Aripiprazole N,N-Dioxide, a metabolite formed through sequential oxidation. Understanding this pathway is critical for a complete metabolic profile, predicting potential drug-drug interactions, and informing safety assessments during drug development.

Metabolic Pathway of this compound Formation

The biotransformation of aripiprazole to its N,N-Dioxide metabolite is understood to be a multi-step oxidative process. The primary enzymes involved in aripiprazole metabolism are CYP3A4 and CYP2D6.[1] The initial N-oxidation step, forming an intermediate Aripiprazole N-oxide, is catalyzed by these CYP isoforms.[2] A subsequent oxidation event at a second nitrogen atom results in the final N,N-Dioxide metabolite. While CYP enzymes are key, flavin-containing monooxygenases (FMOs), which also catalyze N-oxidation reactions, may contribute to this secondary step.[3][4]

Caption: Proposed metabolic pathway for the formation of this compound.

Experimental Protocols for In Vitro Analysis

Investigating the in vitro formation of this compound involves standardized drug metabolism assays using various biological matrices.[5][6]

Protocol: Metabolite Formation in Human Liver Microsomes (HLMs)

This protocol outlines the use of HLMs, a subcellular fraction rich in CYP enzymes, to characterize the formation of this compound.[7]

Objective: To determine the rate of formation of this compound from the parent drug in a pooled HLM system.

Materials:

-

Aripiprazole (substrate)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Stopping Solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

-

Incubator/shaking water bath set to 37°C

Methodology:

-

Preparation: Prepare a master mix containing phosphate buffer and MgCl₂. Aliquot into microcentrifuge tubes.

-

Substrate Addition: Add Aripiprazole from a stock solution to achieve final concentrations for kinetic analysis (e.g., 0.5-100 µM).

-

Enzyme Addition: Add HLM to a final protein concentration of 0.2-0.5 mg/mL.

-

Pre-incubation: Pre-incubate the enzyme-substrate mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle agitation. Ensure the reaction is in the linear range with respect to time and protein concentration.

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of the ice-cold stopping solution.

-

Sample Processing: Vortex the samples and centrifuge at >12,000 g for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant for analysis via LC-MS/MS.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Oxidation of Antipsychotics [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Aripiprazole N,N-Dioxide: An In-Depth Technical Guide on a Minor Metabolite of Aripiprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633), an atypical antipsychotic, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[1][2][3][4] The main metabolic pathways include dehydrogenation, hydroxylation, and N-dealkylation, leading to the formation of its major active metabolite, dehydroaripiprazole.[1][2][4] This guide focuses on a lesser-known metabolite, Aripiprazole N,N-Dioxide, a product of oxidation. While not a major metabolite, understanding its formation, chemical properties, and analytical detection is crucial for a comprehensive metabolic profile of aripiprazole. This document provides a technical overview of this compound, including its chemical characteristics, metabolic pathway, and detailed experimental protocols for its synthesis and potential analysis.

Chemical Properties and Synthesis

This compound is formed through the oxidation of the two nitrogen atoms in the piperazine (B1678402) ring of the aripiprazole molecule.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [5] |

| Molecular Formula | C23H27Cl2N3O4 | [5] |

| Molecular Weight | 480.4 g/mol | [5] |

| CAS Number | 573691-13-1 | [5] |

Synthesis of this compound

A reference standard of this compound is essential for its definitive identification and quantification in biological matrices. The following protocol is adapted from the synthesis of aripiprazole N-oxides.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by oxidation of aripiprazole.

Materials:

-

Aripiprazole

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve Aripiprazole in dichloromethane (DCM) in a round-bottom flask at room temperature.

-

Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents) in DCM to the aripiprazole solution while stirring. The reaction is exothermic and should be cooled in an ice bath if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (e.g., 9:1 v/v). The formation of the more polar N,N-dioxide product will be indicated by a lower Rf value compared to aripiprazole.

-

Once the reaction is complete, quench the excess m-CPBA by washing the reaction mixture with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to isolate the this compound.

-

Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Metabolic Pathway of this compound Formation

The formation of this compound occurs via N-oxidation of the piperazine moiety of the aripiprazole molecule. While the specific enzymes responsible for the formation of the N,N-dioxide in humans have not been definitively identified in the literature, N-oxidation reactions are commonly catalyzed by both CYP enzymes (primarily CYP3A4) and Flavin-containing monooxygenases (FMOs). Given that aripiprazole is a known substrate for CYP3A4, it is plausible that this enzyme is involved in the N-oxidation process. The potential involvement of FMOs also warrants investigation in dedicated in vitro metabolism studies.

Caption: Putative metabolic pathway of Aripiprazole to this compound.

Quantitative Data

Currently, there is a lack of publicly available quantitative data on the concentrations of this compound in human or animal plasma and urine under normal physiological conditions following therapeutic dosing of aripiprazole. Most of the existing literature focuses on the parent drug and its major active metabolite, dehydroaripiprazole. Forced degradation studies have confirmed the formation of an "N-oxide" of aripiprazole under oxidative stress, but these conditions do not reflect in vivo metabolic processes.

Future research, employing sensitive and specific analytical methods, is required to determine the pharmacokinetic profile and clinical relevance of this compound.

Analytical Methodology

The quantification of this compound in biological matrices necessitates a highly sensitive and selective analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol outlines a general approach for method development, adapted from established methods for aripiprazole and its other metabolites.

Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma

Objective: To develop and validate a method for the quantitative analysis of this compound in human plasma.

Materials:

-

This compound reference standard

-

Aripiprazole-d8 (or other suitable internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Solid-Phase Extraction): a. To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., Aripiprazole-d8 in methanol). b. Add 200 µL of 4% phosphoric acid in water and vortex. c. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. d. Load the pre-treated plasma sample onto the SPE cartridge. e. Wash the cartridge with 1 mL of 5% methanol in water. f. Elute the analytes with 1 mL of methanol. g. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase.

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: The precursor ion will be the protonated molecule [M+H]+. The product ions would need to be determined by infusing the reference standard. Based on the structure, potential product ions could result from the fragmentation of the piperazine ring or the butyl chain.

-

Internal Standard (Aripiprazole-d8): m/z 456.2 → 293.2 (example)

-

-

-

-

Method Validation:

-

Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

-

Caption: General workflow for the quantification of this compound in plasma.

Conclusion

This compound is a minor metabolite of aripiprazole formed through oxidation. While its clinical significance is currently unknown due to a lack of quantitative in vivo data, the methodologies for its synthesis and analytical detection are feasible. This technical guide provides a foundational resource for researchers interested in further investigating this metabolite. Future studies should focus on quantifying this compound in clinical samples to understand its pharmacokinetic profile and potential contribution to the overall pharmacology of aripiprazole. Furthermore, in vitro studies using human liver microsomes and recombinant enzymes are necessary to definitively identify the enzymes responsible for its formation.

References

- 1. Aripiprazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Dosage of Antipsychotic Drug Aripiprazole Induces Persistent Mitochondrial Hyperpolarisation, Moderate Oxidative Stress in Liver Cells, and Haemolysis [mdpi.com]

Spectroscopic Profile of Aripiprazole N,N-Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Aripiprazole N,N-Dioxide, a significant metabolite of the atypical antipsychotic drug Aripiprazole. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for their acquisition. This document is intended to serve as a comprehensive resource for researchers involved in the analysis, characterization, and development of Aripiprazole and its related compounds.

Chemical Identity

| Parameter | Value | Reference |

| Chemical Name | 7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [1][2] |

| Synonyms | Aripiprazole-1,4-di-N-oxide | [3] |

| CAS Number | 573691-13-1 | [1][2] |

| Molecular Formula | C₂₃H₂₇Cl₂N₃O₄ | [1][2] |

| Molecular Weight | 480.4 g/mol | [1][2] |

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (CDCI₃+CD₃CN, δ ppm) [3]

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 3.1 - 4.1 | m | 8H | CH₂ (piperazine ring) |

| 5.40 | t | 2H | O-CH₂ |

| 6.50 | d | 1H | Ar-H |

| 6.50 | s | 1H | Ar-H |

| 7.10 | d | 1H | Ar-H |

| 7.60 | t | 1H | Ar-H |

| 7.90 | d | 1H | Ar-H |

| 8.90 | d | 1H | Ar-H |

Mass Spectrometry (MS)

| Parameter | Value |

| Molecular Ion (M⁺) | 480.4 |

Note: While a specific publication detailing the mass spectrum of this compound was identified, the snippet did not contain the full spectrum or fragmentation pattern. The molecular ion is inferred from the molecular weight.

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound was not available in the searched literature. For comparative purposes, the IR data of the parent compound, Aripiprazole, is provided below.

Aripiprazole IR Spectrum (KBr, cm⁻¹) [4]

| Wavenumber (cm⁻¹) | Assignment |

| 3196, 3108 | N-H Stretching |

| 2948, 2819 | C-H Stretching |

| 1675 | C=O Stretching |

| 1628, 1595, 1578, 1522 | Aromatic C=C Stretching |

| 1449 | C-H Bending |

| 1378 | C-N Stretching |

| 1274, 1243, 1197, 1173 | C-O, C-N Stretching |

| 960, 859, 830, 809, 784 | C-H Bending (out of plane) |

| 748, 713 | C-Cl Stretching |

Experimental Protocols

The following methodologies are based on the synthesis and characterization of Aripiprazole N-oxides as described in the literature.[3]

Synthesis of this compound

The synthesis of this compound is a key step for obtaining the compound for spectroscopic analysis. The process involves the oxidation of Aripiprazole.

Protocol:

-

Aripiprazole is dissolved in a suitable organic solvent, such as dichloromethane.

-

An oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period to allow for the oxidation of both nitrogen atoms on the piperazine (B1678402) ring.

-

The resulting this compound is then isolated and purified using standard laboratory techniques, such as column chromatography or recrystallization.

Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent mixture, such as deuterated chloroform (B151607) (CDCl₃) and deuterated acetonitrile (B52724) (CD₃CN).

-

Data Acquisition: ¹H NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the molecular ion peak.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet or analyzed as a thin film.

-

Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the distinct signaling pathways and pharmacological activity of this compound. As a metabolite, its activity is likely related to that of the parent compound, Aripiprazole, which is known to be a partial agonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors. Further research is required to elucidate the specific interactions of the N,N-dioxide metabolite with these and other receptors.

This guide provides a foundational summary of the spectroscopic data for this compound. As research progresses, a more detailed understanding of its properties and biological activity will undoubtedly emerge.

References

Pharmacological Profile of Aripiprazole N,N-Dioxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aripiprazole (B633), a widely prescribed atypical antipsychotic, undergoes extensive metabolism, leading to the formation of several metabolites. Among these is Aripiprazole N,N-Dioxide, a product of oxidation.[1][2] This technical guide aims to provide a comprehensive overview of the pharmacological profile of this compound. However, a thorough review of the scientific literature reveals a significant scarcity of publicly available quantitative data on the receptor binding affinity and functional activity of this specific metabolite.

Therefore, to provide a valuable context for researchers, this document details the well-established pharmacological profile of the parent compound, aripiprazole. Furthermore, it outlines the standard experimental protocols that would be employed to characterize the pharmacological properties of this compound. Finally, this guide includes detailed diagrams of the key signaling pathways associated with aripiprazole's mechanism of action and a generalized experimental workflow for its pharmacological evaluation.

Introduction to Aripiprazole and its Metabolism

Aripiprazole is an atypical antipsychotic medication approved for the treatment of schizophrenia, bipolar I disorder, major depressive disorder, and irritability associated with autistic disorder.[3][4] Its mechanism of action is unique, primarily attributed to its partial agonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[4][5]

Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6 through dehydrogenation, hydroxylation, and N-dealkylation.[4] One of the metabolic pathways involves the oxidation of the piperazine (B1678402) nitrogens, leading to the formation of N-oxide metabolites, including this compound.[1][2][6] While the major active metabolite, dehydro-aripiprazole, has been well-characterized and contributes significantly to the overall clinical effect, the pharmacological activity of this compound remains largely unexplored in the public domain. One study abstract suggests that aripiprazole and its N-oxides exhibit a strong activity in influencing the neurotransmission of dopamine receptors, but does not provide specific data.

Pharmacological Profile of Aripiprazole (Parent Compound)

To understand the potential pharmacological space of its metabolites, a detailed review of aripiprazole's pharmacology is essential.

Receptor Binding Affinity

Aripiprazole exhibits a high affinity for a range of neurotransmitter receptors. The following table summarizes its binding affinities (Ki) at various human recombinant receptors.

| Receptor | Ki (nM) |

| Dopamine D2 | 0.34 |

| Dopamine D3 | 0.8 |

| Serotonin 5-HT1A | 1.7 |

| Serotonin 5-HT2A | 3.4 |

| Dopamine D4 | 44 |

| Serotonin 5-HT2C | 15 |

| Serotonin 5-HT7 | 39 |

| Alpha-1 Adrenergic | 57 |

| Histamine H1 | 61 |

| Serotonin Reuptake Transporter (SERT) | 98 |

| Muscarinic M1-M5 | >1000 |

| Data compiled from DrugBank.[4] |

Functional Activity

Aripiprazole's functional activity is characterized by its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.

| Receptor | Functional Activity |

| Dopamine D2 | Partial Agonist |

| Serotonin 5-HT1A | Partial Agonist |

| Serotonin 5-HT2A | Antagonist/Inverse Agonist |

| Information based on multiple sources.[4][5][[“]] |

Experimental Protocols for Pharmacological Characterization

The following are detailed methodologies for key experiments that would be utilized to determine the pharmacological profile of this compound.

Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound at various G-protein coupled receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human dopamine D2, serotonin 5-HT1A, 5-HT2A).

-

Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Radioligand Addition: Add the radioligand to all wells at a concentration near its Kd.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional cAMP Assay for G-Protein Coupled Receptor Activity

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger, upon binding to a G-protein coupled receptor (GPCR).

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) and intrinsic activity (Emax) of this compound at Gs- or Gi-coupled receptors.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT1A).

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

-

A known agonist for the receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well microplates.

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Culture: Culture the cells expressing the receptor of interest to the appropriate confluency.

-

Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

-

Agonist Mode:

-

Remove the culture medium from the cells.

-

Add the different concentrations of the test compound or reference agonist.

-

Incubate for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

-

-

Antagonist Mode (for Gi-coupled receptors):

-

Pre-incubate the cells with different concentrations of the test compound.

-

Add a fixed concentration of forskolin and a fixed concentration (e.g., EC80) of the reference agonist.

-

Incubate for a specific time at a controlled temperature.

-

-

Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

-

Signal Measurement: Read the plate on a plate reader to measure the amount of cAMP produced.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect). The intrinsic activity is often expressed as a percentage of the maximal response of a full agonist.

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP production against the log of the compound concentration to determine the IC50 (concentration for 50% inhibition).

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams were created using the DOT language to illustrate key concepts.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Caption: General Experimental Workflow.

Conclusion

This compound is a known metabolite of aripiprazole, yet its specific pharmacological profile remains to be publicly elucidated. While the pharmacological activities of the parent drug, aripiprazole, and its major active metabolite, dehydro-aripiprazole, are well-documented, there is a clear need for further research to characterize the receptor binding affinities and functional effects of the N,N-dioxide metabolite. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such future investigations. A comprehensive understanding of the pharmacology of all major metabolites is crucial for a complete picture of a drug's in vivo effects and for the development of safer and more effective therapeutic agents.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 7. consensus.app [consensus.app]

Unraveling the Enigma: A Technical Guide to the Biological Activity of Aripiprazole N,N-Dioxide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth exploration of the current scientific understanding of Aripiprazole (B633) N,N-dioxide, a metabolite of the atypical antipsychotic, aripiprazole. While the parent drug is extensively characterized, its N,N-dioxide metabolite remains a subject of limited investigation. This document will synthesize the available information on Aripiprazole N,N-dioxide, provide a comprehensive overview of the biological activity of its parent compound and major active metabolite for contextual understanding, and outline the requisite experimental protocols for its future characterization.

Introduction to Aripiprazole and its Metabolism

Aripiprazole is a widely prescribed second-generation antipsychotic agent utilized in the management of schizophrenia, bipolar I disorder, major depressive disorder, and irritability associated with autistic disorder. Its therapeutic efficacy is attributed to a unique pharmacological profile, primarily acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.

Aripiprazole undergoes extensive hepatic metabolism, primarily through dehydrogenation, hydroxylation, and N-dealkylation, mediated by cytochrome P450 enzymes, principally CYP2D6 and CYP3A4.[1][2][3] This metabolic cascade produces several metabolites, with dehydro-aripiprazole being the major active metabolite, contributing significantly to the overall clinical effect. Among the other metabolites is this compound, formed via oxidation of the piperazine (B1678402) nitrogens.

This compound: Current State of Knowledge

Despite its identification as a metabolite, there is a notable scarcity of publicly available data on the specific biological activity of this compound. Literature searches do not yield quantitative data regarding its receptor binding affinities, functional activity at various targets, or in vivo pharmacological effects. Its primary characterization in the scientific literature is that of a metabolic byproduct.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 573691-13-1 | [4] |

| Molecular Formula | C23H27Cl2N3O4 | [4] |

| Formula Weight | 480.38 g/mol | [5] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 183-185°C (decomposes) | [5][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage Temperature | Refrigerator | [5] |

Metabolic Pathway of Aripiprazole

The metabolic conversion of aripiprazole to its various metabolites, including this compound, is a complex process. The diagram below illustrates the known metabolic pathways of aripiprazole.

Biological Activity of Aripiprazole and Dehydro-aripiprazole

To provide a framework for the potential, yet unconfirmed, activity of this compound, this section details the well-established pharmacological profile of the parent drug and its primary active metabolite, dehydro-aripiprazole. Dehydro-aripiprazole has been shown to have affinities for D2 receptors similar to the parent drug.[7]

Receptor Binding Affinities

The receptor binding profiles of aripiprazole and dehydro-aripiprazole are crucial to their therapeutic and side-effect profiles. Table 2 summarizes the binding affinities (Ki values) for a selection of relevant receptors.

| Receptor | Aripiprazole Ki (nM) | Dehydro-aripiprazole Ki (nM) | Reference |

| Dopamine D2 | 0.34 | Similar to Aripiprazole | [7][8][9] |

| Dopamine D3 | 0.8 | Similar to Aripiprazole | [7][10] |

| Serotonin 5-HT1A | 1.7 | - | [9][10] |

| Serotonin 5-HT2A | 3.4 | - | [10] |

| Serotonin 5-HT2C | 15 | - | [10] |

| Serotonin 5-HT7 | 39 | - | [10] |

| Adrenergic α1 | 57 | - | [10] |

| Histamine H1 | 61 | - | [10] |

| Muscarinic M1 | >10,000 | - | [10] |

Note: A comprehensive binding profile for dehydro-aripiprazole is not as readily available in the public domain as that for aripiprazole.

Proposed Experimental Protocols for Characterizing this compound

The following section outlines standard, high-level experimental methodologies that would be necessary to elucidate the biological activity of this compound. These protocols are based on established practices for drug metabolite profiling.

In Vitro Characterization

Radioligand binding assays would be employed to determine the affinity of this compound for a wide panel of central nervous system (CNS) receptors, including but not limited to dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors. These assays involve incubating the test compound with cell membranes expressing the receptor of interest and a radiolabeled ligand with known affinity. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki).

To determine whether this compound acts as an agonist, antagonist, partial agonist, or inverse agonist at receptors where it shows significant binding affinity, functional assays are essential. For G-protein coupled receptors (GPCRs), this could involve measuring second messenger accumulation (e.g., cAMP, inositol (B14025) phosphates) or using reporter gene assays. For ion channels, electrophysiological techniques such as patch-clamping would be appropriate.

In Vivo Assessment

Should in vitro studies indicate significant biological activity, subsequent in vivo experiments would be warranted. These could include:

-

Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

-

Behavioral Models: Utilizing established animal models of psychosis and depression to assess potential therapeutic efficacy.

-

Safety Pharmacology: To evaluate any off-target effects on cardiovascular, respiratory, and central nervous systems.

General Workflow for Metabolite Characterization

The logical flow for characterizing a drug metabolite like this compound is depicted in the following diagram.

Conclusion and Future Directions

This compound is a known metabolite of aripiprazole, yet its biological activity remains uncharacterized in the public scientific literature. While the pharmacological profile of the parent drug and its major active metabolite, dehydro-aripiprazole, are well-documented, the contribution, if any, of this compound to the overall therapeutic or adverse effects of aripiprazole is unknown.

The absence of quantitative data on the biological activity of this compound represents a significant knowledge gap. Future research, employing the standard experimental protocols outlined in this guide, is necessary to elucidate the pharmacological profile of this metabolite. Such studies would provide a more complete understanding of aripiprazole's complex pharmacology and could potentially inform the development of future therapeutic agents with improved efficacy and safety profiles. Until such data becomes available, the biological activity of this compound remains an open and intriguing question for the scientific community.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. Aripiprazole Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | 573691-13-1 [amp.chemicalbook.com]

- 6. This compound | 573691-13-1 [chemicalbook.com]

- 7. Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychiatryonline.org [psychiatryonline.org]

- 9. psychiatryonline.org [psychiatryonline.org]

- 10. psychiatrist.com [psychiatrist.com]

Methodological & Application

Application Notes and Protocols for Aripiprazole N,N-Dioxide Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards for Aripiprazole (B633) N,N-Dioxide, a key metabolite and potential impurity of the atypical antipsychotic drug, aripiprazole. This document outlines the chemical properties, synthesis, and analytical methodologies for the accurate identification and quantification of this compound, which is crucial for pharmaceutical quality control and research.

Introduction to Aripiprazole N,N-Dioxide

This compound is a metabolite of aripiprazole formed via oxidation.[1][2] As a potential impurity in the final drug product, its detection and quantification are essential for ensuring the safety and efficacy of aripiprazole formulations. The presence of impurities can impact the stability and pharmacological profile of the active pharmaceutical ingredient (API). Therefore, well-characterized analytical standards of this compound are necessary for method development, validation, and routine quality control testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is critical for the development of analytical methods and for the correct handling and storage of the analytical standard.

| Property | Value | Reference |

| Chemical Name | 7-[4-[4-(2,3-Dichlorophenyl)-1,4-dioxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | [2] |

| CAS Number | 573691-13-1 | [2] |

| Molecular Formula | C23H27Cl2N3O4 | [2] |

| Molecular Weight | 480.4 g/mol | [2] |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage | 2-8 °C |

Analytical Methodologies

The accurate analysis of this compound in pharmaceutical samples typically involves chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used method for the separation and quantification of aripiprazole and its related substances, including the N,N-Dioxide metabolite. Forced degradation studies of aripiprazole have shown that the N-oxide derivative can be formed under oxidative stress conditions.[3][4]

Illustrative HPLC Method Parameters:

While a specific monograph method for this compound is not publicly available, a typical stability-indicating method for aripiprazole can be adapted and validated for its quantification.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) |

| Detection | UV at a specified wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: The specific gradient or isocratic elution conditions, buffer pH, and organic modifier ratio need to be optimized to achieve adequate separation of this compound from aripiprazole and other potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and LC-MS/MS are powerful techniques for the identification and quantification of this compound, especially at low levels. The high sensitivity and selectivity of mass spectrometry allow for unambiguous identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

Expected Mass Spectrometric Data:

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of this compound. These should be considered as starting points and require optimization and validation for specific applications.

Protocol 1: Synthesis of this compound Reference Standard

This protocol describes a general method for the oxidation of aripiprazole to form the N,N-Dioxide, which can then be purified and used as a reference standard.

Materials:

-

Aripiprazole

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

-

Dichloromethane (DCM) or other suitable solvent

-

Sodium bicarbonate solution

-

Sodium sulfite (B76179) solution

-

Magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

-

Dissolve aripiprazole in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Add a stoichiometric excess of an oxidizing agent (e.g., m-CPBA) portion-wise while maintaining the low temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite solution.

-

Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a water wash.

-

Dry the organic layer over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate the this compound.

-

Characterize the purified product by NMR, MS, and HPLC to confirm its identity and purity.

Protocol 2: HPLC Analysis of this compound

This protocol provides a framework for the quantitative analysis of this compound in a drug substance or product.

Equipment and Materials:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound reference standard

-

Aripiprazole drug substance or product for analysis

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffer reagents (e.g., potassium phosphate, sodium acetate)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase as per the optimized method. For example, a mixture of a phosphate buffer (pH adjusted) and acetonitrile. Degas the mobile phase before use.

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a stock solution of known concentration. Prepare working standard solutions by further dilution.

-

Preparation of Sample Solution: Accurately weigh a known amount of the aripiprazole drug substance or product and dissolve it in the diluent to obtain a solution with a concentration within the linear range of the method.

-

Chromatographic Analysis:

-

Set up the HPLC system with the specified column and mobile phase.

-

Equilibrate the column until a stable baseline is achieved.

-

Inject the standard and sample solutions in replicate.

-

Record the chromatograms and integrate the peak areas.

-

-

Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the analyte with that of the reference standard.

Visualizations

Metabolic Pathway of Aripiprazole

Aripiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, CYP3A4 and CYP2D6.[4] This process can lead to the formation of various metabolites, including the active metabolite dehydroaripiprazole (B194390) and oxidized species such as this compound.

Caption: Metabolic pathway of aripiprazole.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the typical workflow for the analysis of this compound using HPLC.

References

- 1. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

Application Note: HPLC-UV Method for the Detection of Aripiprazole N,N-Dioxide

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Aripiprazole (B633) N,N-Dioxide in the presence of Aripiprazole. Aripiprazole N,N-Dioxide is a potential oxidative degradation product and metabolite of Aripiprazole, an atypical antipsychotic drug.[1][2] The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control and stability studies of Aripiprazole drug substance and product.[3][4]

Introduction

Aripiprazole is a widely prescribed second-generation antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[5] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This compound can be formed during oxidative stress conditions and has been identified as a degradation product.[1] Therefore, a validated analytical method capable of separating and quantifying this impurity is essential.

This document provides a detailed protocol for an HPLC-UV method that effectively separates Aripiprazole from its N,N-Dioxide impurity, demonstrating specificity, linearity, accuracy, and precision.

Chemical Structures:

| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| Aripiprazole | C₂₃H₂₇Cl₂N₃O₂ | 448.4 | |

| This compound | C₂₃H₂₇Cl₂N₃O₄ | 480.4 |

Experimental Protocol

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector (e.g., Shimadzu SCL-10 VP, Waters Alliance).[6]

-

Analytical Column: Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm particle size, or equivalent.[7]

-

Chemicals:

-

Aripiprazole Reference Standard (RS)

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

-

Purified Water (HPLC Grade)

-

-

Glassware: Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase A | 0.2% Trifluoroacetic Acid (TFA) in Water[3][8] |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min[5][6][9] |

| Column Temperature | 40°C[7] |

| Detection Wavelength | 215 nm[5][10][11] |

| Injection Volume | 20 µL[7][12] |

| Run Time | 30 minutes |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 72 | 28 |

| 10.0 | 70 | 30 |

| 20.0 | 60 | 40 |

| 25.0 | 37 | 63 |

| 26.0 | 72 | 28 |

| 30.0 | 72 | 28 |

Preparation of Solutions

-

Diluent: Acetonitrile and Water (50:50, v/v).

-

Standard Stock Solution (Aripiprazole): Accurately weigh and transfer about 25 mg of Aripiprazole RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent to obtain a concentration of 500 µg/mL.

-

Standard Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound RS into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Transfer 1.0 mL of the Aripiprazole Standard Stock Solution and 1.5 mL of the this compound Standard Stock Solution into a 100 mL volumetric flask. Dilute to volume with diluent. This solution contains 5 µg/mL of Aripiprazole and 1.5 µg/mL of this compound (representing 0.3% impurity level).

-

Sample Preparation (Drug Substance): Accurately weigh and transfer about 25 mg of the Aripiprazole sample into a 50 mL volumetric flask. Prepare similarly to the Standard Stock Solution to obtain a final concentration of 500 µg/mL.[5]

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantitation.[3][13][14]

Table 3: Summary of Method Validation Results

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Specificity | No interference from blank or placebo at the retention times of the analytes. Successful separation from other degradation products in forced degradation studies. Resolution > 2.0.[3] | Method must be specific. Resolution > 2.0. |

| Linearity (this compound) | ||

| Range | LOQ - 2.5 µg/mL | - |

| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995[2][15] |

| Accuracy (Recovery) | 98.5% - 103.2%[2][3] | 90.0% - 110.0% |

| Precision (%RSD) | ||

| Repeatability (Intra-day) | < 1.5% | ≤ 2.0% |

| Intermediate Precision (Inter-day) | < 2.0%[12] | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.02 µg/mL | Reportable |

| Limit of Quantitation (LOQ) | ~0.06 µg/mL | Reportable |

Forced degradation studies showed that Aripiprazole is susceptible to oxidation, forming the N,N-Dioxide impurity, while being relatively stable under other stress conditions.[1][8][12][16] The method demonstrated its stability-indicating nature by effectively separating this degradant from the parent peak.

Visualizations

References

- 1. Development and validation of a stability-indicating RP-HPLC method for determination of aripiprazole and its degradation products | Archives of Pharmacy [aseestant.ceon.rs]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Validation of Related Substances Methods by HPLC Meeting ICH and FDA Expectations – Pharma Validations [pharmavalidations.com]

- 5. akjournals.com [akjournals.com]

- 6. jipbs.com [jipbs.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. jocpr.com [jocpr.com]

- 11. [Application of HPLC-UV method for aripiprazole determination in serum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. altabrisagroup.com [altabrisagroup.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the LC-MS/MS Analysis of Aripiprazole Metabolites in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It is extensively metabolized in the liver, primarily through dehydrogenation, hydroxylation, and N-dealkylation by CYP3A4 and CYP2D6 enzymes.[1][2][3] The main active metabolite is dehydroaripiprazole (B194390).[4] Another identified metabolite is Aripiprazole N,N-Dioxide, formed via oxidation.[5][6]

Part 1: Validated LC-MS/MS Method for Aripiprazole and Dehydroaripiprazole in Human Plasma

This section outlines a typical validated method for the simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in human plasma. The parameters are a composite of several published methods.

Experimental Protocol

1. Materials and Reagents

-

Aripiprazole and Dehydroaripiprazole reference standards

-

Aripiprazole-d8 (or other suitable stable isotope-labeled internal standard)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid and ammonium (B1175870) formate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Sample Preparation: Protein Precipitation A simple and rapid protein precipitation method is commonly used for sample cleanup.

-

Label autosampler vials for standards, quality controls, and unknown samples.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., Aripiprazole-d8 in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm x 2.1mm, 1.7µm) |

| Mobile Phase A | 10mM Ammonium Formate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic |

| Composition | 85% Mobile Phase B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |